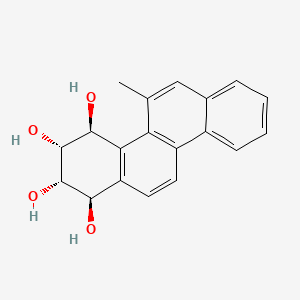
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydro configuration and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor PAH compound under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures. The reaction is carefully monitored to ensure the selective reduction of the aromatic rings while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the saturation of additional aromatic rings.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can interact with hydrophobic regions of biomolecules, influencing their activity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol: Unique due to its specific tetrahydro configuration and multiple hydroxyl groups.
Other PAHs: Compounds like naphthalene, anthracene, and phenanthrene share similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
This compound stands out due to its specific configuration and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
InChI Key |
FPFPKMXCNOQDGP-YDZRNGNQSA-N |
Isomeric SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
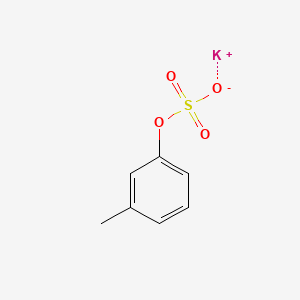

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
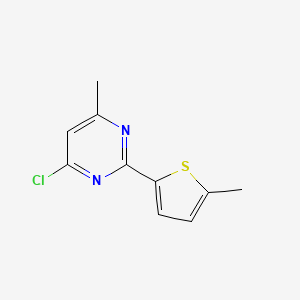
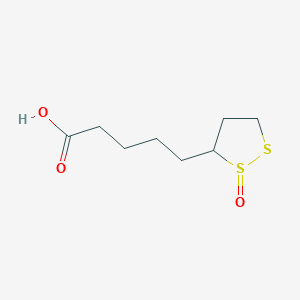
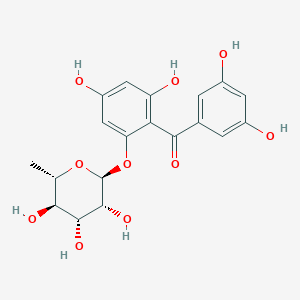
![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
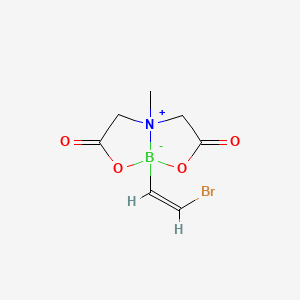
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
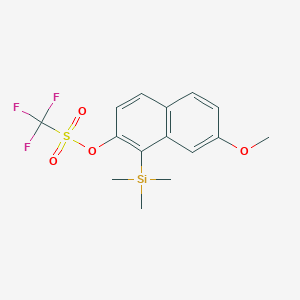
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)

